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molecular formula C9H10O B1436296 4'-Methylacetophenone-D10 CAS No. 358730-83-3

4'-Methylacetophenone-D10

Cat. No. B1436296
M. Wt: 144.24 g/mol
InChI Key: GNKZMNRKLCTJAY-ZGYYUIRESA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07863313B2

Procedure details

To a stirred mixture of 4-methylacetophenone (1.3 mL, 10 mmol), triethylformate (2.0 mL, 12 mmol), 1,3-propanediol (2.2 mL, 30 mmol) and dry methanol (1.2 mL) in dry dichloromethane (50 mL) was added NBS (53 mg, 0.30 mmol). The mixture was protected from light and stirred at room temperature under an inert atmosphere of nitrogen for 70 h. After the mixture was washed with saturated sodium bicarbonate solution (20 mL), the aqueous phase was extracted with dichloromethane (3×30 mL). The combined organic solution was washed with water (2×20 mL), brine (1×20 mL), then dried (Na2SO4) and concentrated under reduced pressure. Flash column chromatography of the residue, eluting with 37% aqueous ammonia:ether:hexane (0.02:1:6) afforded 2-methyl-2-(4-methylphenyl)-1,3-dioxane (22) as a colourless oil (480 mg, 24%). 1H nmr (200 MHz, CDCl3) 1.50 (s, 3H, CH3), 1.96-2.25 (m, 2H, OCH2CH2CH2O), 2.37 (s, 3H, ArCH3), 3.70-4.00 (m, 4H, OCH2CH2CH2O), 7.23 (d, J=8.3 Hz, 2H, 2×ArH), 7.33 (d, J=8.3 Hz, 2H, 2×ArH).
Quantity
1.3 mL
Type
reactant
Reaction Step One
[Compound]
Name
triethylformate
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
2.2 mL
Type
reactant
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
53 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([CH3:10])=[O:9])=[CH:4][CH:3]=1.[CH2:11](O)[CH2:12][CH2:13][OH:14].CO.C1C(=O)N(Br)C(=O)C1>ClCCl>[CH3:10][C:8]1([C:5]2[CH:6]=[CH:7][C:2]([CH3:1])=[CH:3][CH:4]=2)[O:14][CH2:13][CH2:12][CH2:11][O:9]1

Inputs

Step One
Name
Quantity
1.3 mL
Type
reactant
Smiles
CC1=CC=C(C=C1)C(=O)C
Name
triethylformate
Quantity
2 mL
Type
reactant
Smiles
Name
Quantity
2.2 mL
Type
reactant
Smiles
C(CCO)O
Name
Quantity
1.2 mL
Type
reactant
Smiles
CO
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
53 mg
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature under an inert atmosphere of nitrogen for 70 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
After the mixture was washed with saturated sodium bicarbonate solution (20 mL)
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with dichloromethane (3×30 mL)
WASH
Type
WASH
Details
The combined organic solution was washed with water (2×20 mL), brine (1×20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
WASH
Type
WASH
Details
Flash column chromatography of the residue, eluting with 37% aqueous ammonia:ether:hexane (0.02:1:6)

Outcomes

Product
Details
Reaction Time
70 h
Name
Type
product
Smiles
CC1(OCCCO1)C1=CC=C(C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 480 mg
YIELD: PERCENTYIELD 24%
YIELD: CALCULATEDPERCENTYIELD 25%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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